molecular formula C43H46N2O10 B10774370 (1S,2S,3S,5R)-1-(carboxymethyl)-3,5-bis({[(4-phenoxyphenyl)methyl](propyl)carbamoyl})cyclopentane-1,2-dicarboxylic acid

(1S,2S,3S,5R)-1-(carboxymethyl)-3,5-bis({[(4-phenoxyphenyl)methyl](propyl)carbamoyl})cyclopentane-1,2-dicarboxylic acid

Cat. No.: B10774370
M. Wt: 750.8 g/mol
InChI Key: SZUVGFMDDVSKSI-WIFOCOSTSA-N
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Description

The compound “PMID9871507C14” is a synthetic chemical entity with significant potential in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “PMID9871507C14” involves a multi-step process that includes the formation of key intermediates through controlled reactions. The initial step typically involves the reaction of a primary amine with a carboxylic acid derivative under acidic conditions to form an amide. This is followed by cyclization reactions under high-temperature conditions to form the core structure of the compound .

Industrial Production Methods: Industrial production of “PMID9871507C14” is carried out using large-scale reactors that ensure precise control over reaction conditions such as temperature, pressure, and pH. The process involves continuous monitoring and optimization to achieve high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: “PMID9871507C14” undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of “PMID9871507C14” that have distinct chemical and physical properties .

Scientific Research Applications

“PMID9871507C14” has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its role as a biochemical probe.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including its role in drug development.

    Industry: “PMID9871507C14” is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of “PMID9871507C14” involves its interaction with specific molecular targets within cells. It binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction leads to changes in cellular processes, which can result in therapeutic effects or other biological outcomes .

Comparison with Similar Compounds

Uniqueness: “PMID9871507C14” is unique due to its specific structural features that confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C43H46N2O10

Molecular Weight

750.8 g/mol

IUPAC Name

(1S,2S,3S,5R)-1-(carboxymethyl)-3,5-bis[(4-phenoxyphenyl)methyl-propylcarbamoyl]cyclopentane-1,2-dicarboxylic acid

InChI

InChI=1S/C43H46N2O10/c1-3-23-44(27-29-15-19-33(20-16-29)54-31-11-7-5-8-12-31)39(48)35-25-36(43(42(52)53,26-37(46)47)38(35)41(50)51)40(49)45(24-4-2)28-30-17-21-34(22-18-30)55-32-13-9-6-10-14-32/h5-22,35-36,38H,3-4,23-28H2,1-2H3,(H,46,47)(H,50,51)(H,52,53)/t35-,36-,38+,43-/m0/s1

InChI Key

SZUVGFMDDVSKSI-WIFOCOSTSA-N

Isomeric SMILES

CCCN(CC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)[C@H]3C[C@H]([C@]([C@H]3C(=O)O)(CC(=O)O)C(=O)O)C(=O)N(CCC)CC4=CC=C(C=C4)OC5=CC=CC=C5

Canonical SMILES

CCCN(CC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)C3CC(C(C3C(=O)O)(CC(=O)O)C(=O)O)C(=O)N(CCC)CC4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

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